molecular formula C18H18ClNO3 B14600996 N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide CAS No. 60531-37-5

N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide

Cat. No.: B14600996
CAS No.: 60531-37-5
M. Wt: 331.8 g/mol
InChI Key: QACIPNCRDPCEES-UHFFFAOYSA-N
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Description

N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, a chloro substituent, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide typically involves the reaction of 4-acetylphenyl ethylamine with 5-chloro-2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

60531-37-5

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C18H18ClNO3/c1-12(21)14-5-3-13(4-6-14)9-10-20-18(22)16-11-15(19)7-8-17(16)23-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)

InChI Key

QACIPNCRDPCEES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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